molecular formula C18H18Cl2N2O2 B3735744 N-(2,3-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide

N-(2,3-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B3735744
M. Wt: 365.2 g/mol
InChI Key: ZSCMRQNQUNCTOS-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as DCMF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DCMF is a benzamide derivative that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of DCMF is not fully understood. However, it has been suggested that DCMF exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For instance, DCMF has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
DCMF has been shown to exhibit various biochemical and physiological effects. For instance, it has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. Moreover, DCMF has been shown to reduce oxidative stress and inflammation, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DCMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent pharmacological effects at low concentrations, making it a cost-effective candidate for drug development. However, DCMF also has some limitations. For instance, its mechanism of action is not fully understood, which could hinder its clinical development. Additionally, its potential toxicity and side effects need to be thoroughly evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on DCMF. Firstly, more studies are needed to understand its exact mechanism of action and how it interacts with various enzymes and signaling pathways. Additionally, more preclinical studies are needed to evaluate its efficacy and safety in animal models. Moreover, the development of novel delivery systems for DCMF could increase its bioavailability and improve its therapeutic efficacy. Lastly, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential use in the treatment of various diseases.

Scientific Research Applications

DCMF has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for the treatment of cancer. Moreover, DCMF has been found to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DCMF has been shown to exhibit cardioprotective effects, which could be beneficial in the treatment of cardiovascular diseases.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c19-15-2-1-3-16(17(15)20)21-18(23)14-6-4-13(5-7-14)12-22-8-10-24-11-9-22/h1-7H,8-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCMRQNQUNCTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-(morpholin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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